Tetrasodium hypophosphate

Description

Properties

IUPAC Name |

tetrasodium;dioxido-oxo-phosphonato-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O6P2/c;;;;1-7(2,3)8(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVHRXOTTYYKRY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

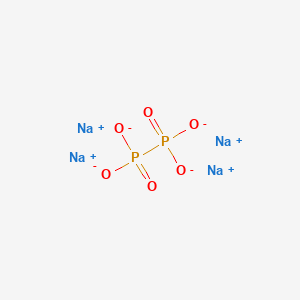

[O-]P(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065599 | |

| Record name | Tetrasodium hypophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-43-2 | |

| Record name | Sodium hypophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypophosphoric acid, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium hypophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRASODIUM HYPOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JIS35U0SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Aspects of Tetrasodium Hypophosphate Chemistry

Evolution of Understanding within Inorganic Phosphorus Chemistry

The journey to understanding hypophosphates is intertwined with the broader history of inorganic phosphorus chemistry. While the use of hypophosphites dates back to the mid-19th century for various applications, the specific characterization and study of hypophosphates and their distinct P-P bond came later. wintzell-fried.comkanigen.co.jpgoogle.adnih.govsi.edursc.org The elucidation of the structure of hypophosphoric acid (H₄P₂O₆), the parent acid of tetrasodium (B8768297) hypophosphate, was a crucial step. geeksforgeeks.orgwikipedia.org Early research distinguished it from other phosphorus acids, recognizing its unique properties. geeksforgeeks.orgwikipedia.org The synthesis of tetrasodium hypophosphate, typically achieved through the oxidation of red phosphorus with sodium chlorite (B76162), allowed for more detailed investigation of its properties and structure. wikipedia.org The decahydrate (B1171855) form (Na₄P₂O₆·10H₂O) crystallizes at lower temperatures, while the anhydrous form is obtained at higher temperatures.

Distinctive Structural Features of the Hypophosphate Anion (P₂O₆⁴⁻)

The hypophosphate anion (P₂O₆⁴⁻) is the defining feature of this compound. Its structure sets it apart from other phosphorus oxyanions.

The most remarkable feature of the hypophosphate anion is the direct phosphorus-phosphorus (P-P) single bond. geeksforgeeks.orgwikipedia.org This covalent bond is a key differentiator from pyrophosphates, which feature a P-O-P linkage. wikipedia.org The P-P bond length in the hypophosphate anion has been determined to be approximately 219 pm. geeksforgeeks.orgwikipedia.org This direct linkage of two phosphorus atoms, each in a +4 oxidation state, is central to the anion's chemical properties and stability. wikipedia.org

The hypophosphate anion (P₂O₆⁴⁻) in its hydrated sodium salt, Na₂H₂P₂O₆·6H₂O, adopts a staggered, ethane-like structure with C₂ symmetry. iucr.org This conformation is influenced by factors such as ionic interactions and hydrogen bonding within the crystal lattice. The geometry around each phosphorus atom is roughly tetrahedral. The conformational preferences of anions can be influenced by their environment and interactions with surrounding cations and solvent molecules. nih.govnih.govrsc.orgrsc.org

Comparative Chemical Speciation in Phosphorus Oxyanions

Understanding this compound requires a comparative look at other phosphorus oxyanions, particularly in terms of their structure and redox behavior.

The fundamental structural difference between the hypophosphate anion (P₂O₆⁴⁻) and the pyrophosphate anion (P₂O₇⁴⁻) lies in their bridging atom. Hypophosphate possesses a direct P-P bond, whereas pyrophosphate has a P-O-P bridge. wikipedia.orgiucr.org This seemingly small difference has significant implications for their chemical reactivity. Pyrophosphates are formed through the thermal condensation of orthophosphates. Other condensed phosphates, like triphosphates, also feature P-O-P linkages, forming longer chains. The absence of an oxygen bridge in hypophosphate makes it structurally distinct from these other common condensed phosphates.

The presence of the P-P bond in hypophosphate influences its redox stability compared to phosphorus oxyanions with P-O-P linkages. While phosphorus is generally considered redox-insensitive, various reduced phosphorus compounds, including hypophosphite and phosphite (B83602), are known to participate in redox processes in both biological and geological systems. oup.compnas.orgnih.gov The formal oxidation state of phosphorus in hypophosphate is +4, intermediate between that of phosphite (+3) and phosphate (B84403) (+5). wikipedia.org Hypophosphoric acid is unstable under strongly acidic conditions and can disproportionate. wikipedia.orgnih.gov The relative stability of different phosphorus oxyanions is a complex interplay of their structure, the oxidation state of phosphorus, and environmental conditions such as pH. oup.compnas.org The direct P-P bond in hypophosphate makes it less susceptible to hydrolysis compared to the P-O-P bond in pyrophosphates, which can be more readily cleaved by water. This inherent stability contributes to its unique chemical behavior and applications.

Contrasting Hydrolytic Stability and Pathways

The hydrolytic stability of this compound is markedly influenced by the chemical environment, particularly the pH of the solution. Its behavior contrasts significantly with other phosphate compounds, such as pyrophosphates, due to the presence of a direct phosphorus-phosphorus (P-P) bond in its structure.

Under alkaline conditions, aqueous solutions of this compound exhibit considerable stability. scribd.com However, this stability diminishes under neutral or acidic conditions, where the compound undergoes hydrolysis. The degradation process is accelerated by heat. scribd.com

H₄P₂O₆ + H₂O → H₃PO₃ + H₃PO₄ doubtnut.com

Research suggests that the instability of hypophosphoric acid in acidic solutions may also be due to a slow rearrangement to its unsymmetrical isomer, isohypophosphoric acid, which contains a P-O-P bridge. This isomer is also unstable and undergoes subsequent disproportionation. scribd.com

The hydrolytic behavior of this compound stands in contrast to that of tetrasodium pyrophosphate. Pyrophosphate, which features a P-O-P bond, is generally more stable across a range of pH values, although its hydrolysis to orthophosphate is also catalyzed by acid. acs.org The hydrolysis of pyrophosphate, however, does not involve disproportionation but a direct cleavage of the P-O-P bond to form two molecules of orthophosphate.

The following table summarizes the key differences in the hydrolytic stability and degradation pathways of this compound compared to tetrasodium pyrophosphate.

Table 1: Comparative Hydrolytic Stability of this compound and Tetrasodium Pyrophosphate

| Feature | This compound | Tetrasodium Pyrophosphate |

| Core Structural Bond | Phosphorus-Phosphorus (P-P) | Phosphorus-Oxygen-Phosphorus (P-O-P) |

| Stability in Alkaline Solution (e.g., NaOH) | Relatively Stable scribd.com | Relatively Stable |

| Stability in Acidic Solution (e.g., HCl) | Unstable, especially when heated scribd.com | Less stable than in alkaline solution; hydrolysis is acid-catalyzed acs.org |

| Primary Hydrolysis Products (in Acid) | Phosphorous Acid (H₃PO₃) and Phosphoric Acid (H₃PO₄) scribd.comdoubtnut.com | Orthophosphate (PO₄³⁻) |

| Primary Degradation Pathway | Cleavage of P-P bond, potential rearrangement to isomer scribd.com | Cleavage of P-O-P bond |

Synthetic Pathways and Advanced Preparation Methods

Synthesis of Tetrasodium (B8768297) Hypophosphate from Elemental Phosphorus Precursors

The primary route to tetrasodium hypophosphate involves the oxidation of elemental phosphorus, with red phosphorus being a commonly used precursor due to its relative stability compared to the white allotrope. The process typically involves the formation of hypophosphoric acid, which is then neutralized to produce the tetrasodium salt.

Oxidation Routes and Reaction Conditions

A documented method for the synthesis of hypophosphates involves the oxidation of red phosphorus. testbook.com One effective oxidant for this transformation is sodium chlorite (B76162). The reaction is typically carried out in an aqueous medium. wikipedia.org A mixture of hypophosphoric acid, phosphorous acid, and phosphoric acid can be produced when white phosphorus is oxidized in the air while partially submerged in water. wikipedia.org

In a laboratory setting, the reaction can be performed by treating red phosphorus with a sodium chlorite solution at room temperature. wikipedia.org Another approach involves the oxidation of red phosphorus using an aqueous extract of bleaching powder (calcium hypochlorite) at controlled temperatures of 12-15°C. testbook.com It has been noted that using a combination of sodium chlorite and a small amount of sodium hypochlorite (B82951) can lead to higher yields of the desired hypophosphate. testbook.com The general reaction for the formation of the disodium (B8443419) salt of hypophosphoric acid from red phosphorus and sodium chlorite can be represented as:

2P + 2NaClO₂ + 2H₂O → Na₂H₂P₂O₆ + 2HCl wikipedia.org

Following the oxidation, the resulting solution contains the disodium salt of hypophosphoric acid (Na₂H₂P₂O₆). To obtain the tetrasodium salt, the solution is treated with sodium hydroxide (B78521). This neutralization step is crucial for the subsequent crystallization of the desired product. testbook.com

| Parameter | Condition |

| Phosphorus Precursor | Red Phosphorus |

| Primary Oxidant | Sodium Chlorite |

| Alternative Oxidant | Bleaching Powder (Calcium Hypochlorite) |

| Reaction Temperature | Room Temperature (with Sodium Chlorite) |

| 12-15°C (with Bleaching Powder) | |

| Product of Oxidation | Disodium Dihydrogen Hypophosphate (Na₂H₂P₂O₆) |

| Conversion to Tetrasodium Salt | Addition of Sodium Hydroxide |

Controlled Crystallization for Hydrate (B1144303) Formation

The tetrasodium salt of hypophosphoric acid readily forms a decahydrate (B1171855), Na₄P₂O₆·10H₂O. wikipedia.org The formation of this hydrate is dependent on the pH of the solution. Crystallization of the tetrasodium salt is achieved at a pH of 10. wikipedia.org

The process of obtaining the crystalline decahydrate involves dissolving the disodium salt in hot water (70-80°C) and then cooling the solution to approximately 40°C before adding sodium hydroxide. Upon gradual cooling of this alkaline solution, pure crystals of this compound decahydrate precipitate. testbook.com The control of temperature and pH are key factors in ensuring the selective crystallization of the decahydrate form.

Industrial-Scale Synthesis Approaches

While specific details on the industrial-scale manufacturing of this compound are scarce in publicly available literature, the processes for analogous compounds such as sodium hypophosphite and tetrasodium pyrophosphate provide a basis for potential industrial methodologies. These processes often involve the reaction of elemental phosphorus with alkali hydroxides. For instance, the industrial production of hypophosphites involves reacting white phosphorus with a hot aqueous solution of an appropriate hydroxide, such as calcium hydroxide. chemeurope.combritannica.com

Thermal Condensation of Phosphate (B84403) Intermediates for Related Hypophosphates

The term "thermal condensation" in phosphate chemistry typically refers to the formation of P-O-P bonds, as seen in the production of pyrophosphates and other polyphosphates. wikipedia.org For example, tetrasodium pyrophosphate is produced by heating disodium phosphate to 450°C, which drives off water and forms the pyrophosphate linkage. wikipedia.org

The synthesis of the P-P bond in hypophosphates, however, does not proceed through a similar thermal condensation of common phosphate intermediates. The formation of the P-P bond is fundamentally an oxidative coupling process starting from lower oxidation states of phosphorus. The thermal decomposition of some phosphorus compounds, such as hypophosphites, can lead to disproportionation reactions yielding a mixture of products, including phosphine (B1218219) and phosphites, rather than the targeted synthesis of hypophosphates. researchgate.net Therefore, thermal condensation of phosphate intermediates is not a recognized route for the synthesis of hypophosphates.

Single Crystal Growth Techniques for Structural Analysis

The growth of high-quality single crystals is essential for the unambiguous determination of a compound's three-dimensional structure through techniques like X-ray crystallography. For water-soluble salts like this compound, single crystals can be grown from aqueous solutions.

While specific methodologies for growing single crystals of this compound are not extensively detailed in the literature, general techniques for growing crystals of water-soluble inorganic salts can be applied. These methods typically involve the slow cooling of a saturated solution or the slow evaporation of the solvent to induce crystallization. The precise control of factors such as temperature, rate of cooling or evaporation, and the presence of impurities is critical for obtaining well-formed single crystals.

For closely related alkali metal hypodiphosphates, such as those of rubidium and cesium, single crystals have been successfully synthesized from aqueous solutions of hypophosphoric acid and the corresponding alkali metal carbonates. These crystals were obtained by cooling the reaction mixtures to room temperature, which allowed for their structures to be determined by single-crystal X-ray diffraction. usp.br This suggests that similar solution-based crystallization methods would be applicable to this compound.

Novel Soft Chemistry Routes for Hypophosphoric Acid and its Salts

"Soft chemistry" refers to low-temperature synthesis routes that offer advantages in terms of energy efficiency and the potential for novel material structures. Common soft chemistry techniques include sol-gel, hydrothermal, and mechanochemical synthesis.

Currently, there is a lack of specific reports in the scientific literature on the application of these novel soft chemistry routes for the synthesis of hypophosphoric acid or its salts, including this compound.

Sol-gel synthesis is a versatile method for producing metal oxides and other materials from molecular precursors. wikipedia.org In the context of phosphorus chemistry, it has been extensively used to prepare various phosphate-based materials, often involving the hydrolysis and condensation of phosphate precursors. diva-portal.org However, these methods are typically geared towards forming P-O-M (where M is a metal) or P-O-P linkages, and their application to form P-P bonds as found in hypophosphates has not been documented.

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. This technique is widely used for the synthesis of a variety of inorganic materials, including different forms of calcium phosphate. usda.gov While hydrothermal methods can produce compounds with P-O bonds, their use in synthesizing phosphorus oxyacids with P-P bonds is not established.

Mechanochemical synthesis utilizes mechanical energy, such as ball milling, to induce chemical reactions. This solvent-free method is considered a green chemistry approach. nih.gov While mechanochemistry has been explored for the synthesis of various phosphate materials, its application to form the P-P bond in hypophosphates has not been reported.

Derivatization Strategies and Synthesis of Substituted Hypophosphates

The derivatization of this compound to form substituted hypophosphates, particularly those with organic moieties, is a challenging area with limited literature compared to other phosphorus compounds. The inherent stability of the hypophosphate anion ([P₂O₆]⁴⁻) and the reactivity of the P-P bond under various conditions present significant synthetic hurdles. However, research into the synthesis of hypodiphosphoric acid esters provides insight into viable strategies for creating substituted hypophosphates. nih.gov

The primary approach to synthesizing substituted hypophosphates involves the formation of esters of hypodiphosphoric acid ((HO)₂P(O)-P(O)(OH)₂), which are also referred to as tetraalkyl hypodiphosphates ((RO)₂P(O)-P(O)(OR)₂). nih.gov These compounds are structural analogs of the more widely studied pyrophosphates, with a P-P bond replacing the P-O-P linkage. nih.gov

Early attempts to synthesize acyclic tetraalkyl hypodiphosphates often resulted in unstable compounds. However, the synthesis of cyclic derivatives has proven to be more successful, yielding more stable molecules. A key synthetic strategy involves the reaction of a sodium salt of a cyclic phosphinate with a cyclic chlorophosphate. nih.gov

A notable example is the synthesis of cyclic derivatives of tetraalkyl hypodiphosphoric acid esters. This method utilizes the reaction between the sodium salt of a cyclic 5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide and a cyclic 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. This reaction is typically carried out in a non-polar solvent like benzene (B151609) at low temperatures to afford the desired cyclic tetraalkyl hypodiphosphate. nih.gov

The general reaction is depicted below:

Figure 1: General Synthesis of Cyclic Tetraalkyl Hypodiphosphates

Where R and R' represent cyclic organic moieties.

Detailed research findings on the synthesis of a specific cyclic hypodiphosphate ester are summarized in the interactive data table below.

Interactive Data Table: Synthesis of a Cyclic Hypodiphosphate Ester nih.gov

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product | Stability |

| Sodium salt of cyclic 5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | Cyclic 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | Benzene | 5-10 | Cyclic tetra(5,5-dimethyl-1,3,2-dioxaphosphinane) hypodiphosphate | More stable than acyclic analogs |

The increased stability of these cyclic derivatives is a significant finding, suggesting that constraining the P-P bond within a ring system mitigates the decomposition pathways observed for acyclic analogs. nih.gov The synthesis of these substituted hypophosphates opens avenues for exploring their chemical and physical properties, as well as their potential applications as non-hydrolyzable analogs of biologically important pyrophosphates. nih.gov

Further research into the derivatization of hypophosphates could explore other synthetic pathways, such as direct reactions of this compound with highly reactive organic electrophiles under anhydrous conditions, or the use of protecting group strategies to control the reactivity of hypophosphoric acid during esterification. However, the current body of scientific literature primarily supports the synthesis of cyclic esters as the most viable route to stable substituted hypophosphates.

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions of the Hypophosphate Anion

The oxidation of the hypophosphate anion primarily involves the cleavage of the P-P bond and the formation of higher oxidation state phosphorus species. The most significant of these is the transformation to pyrophosphate ([P₂O₇]⁴⁻), which involves the formal insertion of an oxygen atom, converting the P-P bond to a P-O-P bridge and oxidizing both phosphorus centers from +4 to +5.

The conversion of hypophosphate to pyrophosphate is a key oxidative pathway. Detailed mechanistic studies on this specific transformation are not extensively documented, but plausible pathways can be inferred from the chemistry of other lower phosphorus oxyanions and general principles of redox reactions.

While specific isotopic labeling experiments on the oxidation of hypophosphate to pyrophosphate are not widely reported in the literature, the methodology is a principal tool for elucidating such reaction mechanisms. wikipedia.org An experiment utilizing oxygen-18 (¹⁸O) would be invaluable for determining the source of the inserted oxygen atom.

The general approach involves conducting the oxidation reaction in water enriched with H₂¹⁸O. The pyrophosphate product is then isolated and analyzed using techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the position and extent of ¹⁸O incorporation. nsf.govnih.gov

There are two primary plausible outcomes from such a study:

Direct Oxygen Insertion from Water: If the reaction proceeds in H₂¹⁸O and one of the bridging or terminal oxygen atoms in the resulting pyrophosphate is found to be ¹⁸O, it would provide strong evidence that a water molecule (or hydroxide (B78521) ion) acts as the direct nucleophile, attacking a phosphorus center and leading to the insertion of the oxygen atom.

Oxygen Transfer from Oxidant: If the oxidant itself contains oxygen (e.g., a peroxide or a metal-oxo species) and the experiment is run with an isotopically labeled oxidant in unlabeled water, the detection of the label in the pyrophosphate product would indicate a direct atom transfer mechanism from the oxidant.

The table below outlines the potential experimental design and its mechanistic implications.

| Experimental Condition | Analytical Technique | Potential Finding | Mechanistic Implication |

| Hypophosphate + Oxidant in H₂¹⁸O | ³¹P NMR, Mass Spec | ¹⁸O is incorporated into the P-O-P bridge or terminal P=O of pyrophosphate. | Water/hydroxide is the source of the inserted oxygen atom. |

| Hypophosphate + ¹⁸O-labeled Oxidant (e.g., H₂O₂¹⁸) | ³¹P NMR, Mass Spec | ¹⁸O is incorporated into the pyrophosphate product. | The oxidant is the direct source of the inserted oxygen atom via an atom-transfer process. |

This table represents a hypothetical experimental design for elucidating the oxygen insertion mechanism in hypophosphate oxidation based on established isotopic labeling techniques. wikipedia.orgnih.gov

The rate of oxidation of phosphorus oxyanions is typically highly dependent on pH. researchgate.netnih.gov For hypophosphate, the protonation state of the anion ([HₓP₂O₆]⁽⁴⁻ˣ⁾⁻) would vary with pH, influencing its nucleophilicity and susceptibility to oxidative attack. While specific kinetic data for hypophosphate is sparse, studies on the oxidation of hypophosphite show a complex relationship with pH, where the rate can either increase or decrease depending on the specific oxidant and reaction conditions. researchgate.netrsc.org It is reasonable to expect that the oxidation of hypophosphate would exhibit similar pH sensitivity.

A variety of oxidizing agents are capable of oxidizing lower phosphorus oxyanions. The active oxidant species are often highly reactive intermediates generated in solution.

Fenton Chemistry: In systems utilizing Fenton's reagent (Fe²⁺ and H₂O₂), the active oxidant is the highly reactive hydroxyl radical (•OH). nih.gov This species can abstract an electron or atom, initiating the oxidation cascade.

Metal Complexes: High-valent metal complexes, such as hexacyanoferrate(III) ([Fe(CN)₆]³⁻), can act as potent oxidants. rsc.org The reaction proceeds via an electron transfer from the phosphorus species to the metal center.

Halogen-Based Reagents: Oxidants like bromine (Br₂) in aqueous solutions can effectively oxidize the P-P bond. The reaction likely involves the formation of a hypobromite (B1234621) intermediate.

The reactivity would be influenced by the redox potential of the oxidant and the pH of the solution, which affects both the oxidant and the protonation state of the hypophosphate anion.

Several mechanistic concepts are relevant to reactions involving phosphorus centers.

D-orbital Involvement: As a third-period element, phosphorus possesses accessible 3d-orbitals. britannica.comquicycle.com In the presence of highly electronegative atoms like oxygen, these d-orbitals can contract and lower in energy, allowing them to participate in bonding. researchgate.net During the oxidation of hypophosphate, the formation of a pentacoordinate phosphorus transition state or intermediate is plausible. The d-orbitals would play a crucial role in stabilizing this expanded octet structure, facilitating the nucleophilic attack of an oxygen species on one of the phosphorus atoms prior to the cleavage of the P-P bond. researchgate.net

Metaphosphate Intermediates: The metaphosphate ion ([PO₃]⁻) is a known reactive intermediate in phosphoryl transfer reactions, such as the hydrolysis of phosphate (B84403) esters. tandfonline.comlibretexts.org These reactions typically proceed via an elimination-addition mechanism where a leaving group departs to form the trigonal planar metaphosphate, which is then attacked by a nucleophile. libretexts.org However, the oxidation of hypophosphate to pyrophosphate is not a phosphoryl transfer reaction but rather an oxygen atom insertion into a P-P bond. Therefore, a mechanism involving a free metaphosphate intermediate is considered unlikely for this specific transformation.

Intramolecular Rearrangements: While intramolecular rearrangements are known in phosphorus chemistry, their role in the direct oxidation of the P-P bond to a P-O-P bridge is not a commonly proposed pathway. The reaction is more likely to proceed through the direct attack of an external oxygen-containing species.

Investigation of Oxidative Transformation to Pyrophosphate

Reduction Reactions and Electron Donation Mechanisms

Information regarding the reduction of the hypophosphate anion is limited, as its chemistry is dominated by its behavior as a reducing agent (i.e., its tendency to be oxidized). The P(IV) state is an intermediate oxidation state for phosphorus, and it can readily donate electrons to suitable oxidizing agents.

In the context of its oxidation, the hypophosphate anion functions as an electron donor. The electron transfer process is centered on the two phosphorus atoms. The mechanism of electron donation can be conceptualized in a stepwise manner:

Initial Electron Transfer: One of the phosphorus(IV) atoms donates a single electron to the oxidizing agent. This would generate a transient radical species containing a P(IV)-P(V) center.

Subsequent Steps: This highly reactive intermediate would rapidly react further. The specific pathway would depend on the oxidant and reaction conditions but would culminate in the transfer of a second electron (either from the same or the other phosphorus atom) and the incorporation of an oxygen atom to yield the final pyrophosphate product, where both phosphorus atoms are in the +5 oxidation state.

The ability of the phosphorus atoms in the hypophosphate anion to donate electrons is fundamental to its role as a reducing agent in chemical reactions.

Formation and Characterization of Intermediate Complexes

The hypophosphate anion, [P₂O₆]⁴⁻, as a polyphosphate species, exhibits a capacity for forming complexes with various metal ions. This behavior is characteristic of polyphosphates, which can act as chelating agents. Tetrasodium (B8768297) hypophosphate, when dissolved, releases the hypophosphate anion, which can then interact with metal ions in the solution. For instance, it is known to form complexes with alkaline earth metal ions and other metal ions such as iron. chemicalbook.com This complex formation is a key aspect of its function as a water softener and sequestrant, where it binds to ions like calcium and magnesium, preventing them from interfering with detergents. chemicalbook.com

The interaction involves the oxygen atoms of the hypophosphate anion coordinating with the metal center. While detailed spectroscopic and crystallographic characterization of specific intermediate hypophosphate complexes is a specialized area of inorganic chemistry, the general principles follow those of other phosphate ligands. researchgate.net The formation of these complexes can be influenced by factors such as pH and the concentration of the metal ion. researchgate.net

Substitution Reactions and Ligand Exchange Processes

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex ion is replaced by another. chemguide.co.uklibretexts.org Anions such as hypophosphate can participate in these reactions, potentially displacing other ligands, like water, from the coordination sphere of a metal ion. researchgate.net

For example, in an aqueous solution containing a hexaaquametal ion, such as [M(H₂O)₆]ⁿ⁺, the introduction of a solution of tetrasodium hypophosphate can lead to the substitution of one or more water ligands by the hypophosphate anion:

[M(H₂O)₆]ⁿ⁺ + [P₂O₆]⁴⁻ ⇌ [M(H₂O)₆₋ₓ(P₂O₆)]ⁿ⁻⁴ + xH₂O

The extent of the substitution and the stability of the resulting complex depend on several factors, including the nature of the central metal ion, the concentration of the hypophosphate anion, and the reaction conditions. The relative stability of the new complex compared to the original one drives the equilibrium of the reaction. While the principles of ligand exchange are well-established for common ligands, specific mechanistic studies detailing the kinetics and intermediates of hypophosphate ligand exchange are not extensively covered in general literature. chemguide.co.uklibretexts.org

Radical Chemistry of Hypophosphite and Related Species

A significant area of phosphorus chemistry involves the generation and reaction of phosphorus-centered radicals. It is crucial to distinguish that this reactivity is characteristic of hypophosphite ([H₂PO₂]⁻) and its parent acid, which contain a covalent P-H bond, rather than hypophosphate ([P₂O₆]⁴⁻), which does not. rsc.orgorganic-chemistry.org The hypophosphite anion is therefore discussed here as a closely related species of significant chemical interest.

Phosphorus-centered radicals are typically generated from hypophosphite through the homolytic cleavage of the P-H bond. organic-chemistry.org This process involves the abstraction of the hydrogen atom by another radical species, which can be generated using various initiators. researchgate.net

Common methods for generating these radicals include:

Thermal Initiation: Using peroxide initiators at elevated temperatures. rsc.org

Photochemical Initiation: Employing photo-radical initiators. researchgate.net

Chemical Initiation: A widely used modern method involves trialkylboranes, such as triethylborane (B153662) (Et₃B), in the presence of air (O₂), which allows the reaction to proceed at room temperature under neutral conditions. acs.org

The bond dissociation enthalpy of the P-H bond in the hypophosphite anion (H₂PO₂⁻) has been calculated to be 84 kcal/mol. rsc.org Once formed, the resulting phosphorus-centered radical is a reactive intermediate that can engage in a variety of chemical transformations, most notably addition reactions to form new phosphorus-carbon bonds. rsc.orgoaepublish.com

A primary application of phosphorus-centered radicals derived from hypophosphite is their addition to unsaturated organic compounds, such as alkenes and alkynes. rsc.orgnih.gov This hydrophosphinylation reaction is an effective method for creating P-C bonds, yielding monosubstituted phosphinic acids (H-phosphinates). rsc.orgresearchgate.net

The reaction proceeds via a radical chain mechanism:

Initiation: Generation of the phosphorus-centered radical from hypophosphite.

Propagation: The phosphorus radical adds to the double or triple bond of the substrate, forming a carbon-centered radical. This new radical then abstracts a hydrogen atom from another hypophosphite molecule, propagating the chain and forming the final product. rsc.org

These reactions can be carried out under various conditions, including solvent-free and aqueous media, making them versatile and potentially environmentally benign. rsc.orgrsc.org

| Alkene Substrate | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium maleate | Aqueous, Na₂S₂O₈, reflux | 2-(oxidohydrophosphoryl)succinate | 94 | rsc.org |

| Sodium acrylate (B77674) | Solvent-free, 180°C | 3-(oxidohydrophosphoryl)propanoate | 81 | rsc.org |

| Sodium pent-4-enoate | Solvent-free, 180°C | 5-(oxidohydrophosphoryl)pentanoate | 99 | rsc.org |

| Sodium cinnamate | Solvent-free, 180°C | 2-(oxidohydrophosphoryl)-3-phenylpropanoate | 91 | rsc.org |

The addition of hypophosphite-derived radicals to unsaturated substrates often proceeds with notable regio- and stereoselectivity. The outcome is influenced by the structure of the substrate and the reaction conditions.

Regioselectivity: In additions to unconjugated terminal alkenes, there is a strong preference for the anti-Markovnikov product, with the phosphorus atom adding to the terminal carbon. rsc.org For α,β-unsaturated carboxylates like acrylate and methacrylate, addition occurs with high regioselectivity at the β-position. rsc.org However, for terminal alkynes, a double addition can occur to yield 1,1-bis-H-phosphinates. nih.govresearchgate.net In contrast, reactions with β-aryl acrylates, such as cinnamate, show high selectivity for addition at the α-position. rsc.org

Stereoselectivity: The addition to cyclic alkenes can result in mixtures of diastereomers. For example, the reaction with cyclopent-1-ene-1-carboxylate yields the β-addition product as a 1.5:1 mixture of trans:cis isomers. rsc.org In some cases, the initial product mixture can be isomerized to the thermodynamically more stable isomer upon heating. rsc.org The addition of hypophosphorous acid to terminal alkynes initiated by peroxides typically yields a mixture of trans- and cis-alkenyl-H-phosphinic acids. nih.gov

| Substrate | Key Selectivity Outcome | Product(s) | Reference |

|---|---|---|---|

| Pent-4-enoate | Regioselectivity | ~10:1 selectivity for anti-Markovnikov product | rsc.org |

| Acrylate | Regioselectivity | High selectivity for β-addition | rsc.org |

| Cinnamate | Regioselectivity | High selectivity for α-addition | rsc.org |

| 1-Hexyne | Regioselectivity | Formation of 1,1-bis-H-phosphinate | nih.gov |

| Cyclopent-1-ene-1-carboxylate | Stereoselectivity | 1.5:1 mixture of trans:cis diastereomers | rsc.org |

Catalytic Roles in Organic and Inorganic Syntheses

While many phosphorus compounds, particularly phosphines, are widely used as catalysts in organic synthesis, the specific catalytic applications of this compound are not well-documented. [29 from previous step] Its primary industrial roles are as a non-catalytic additive, serving as a dispersant, emulsifier, sequestrant, and buffering agent. chemicalbook.comnih.gov In these functions, it can stabilize reaction mixtures and control pH, thereby influencing reaction outcomes, but it does not participate in a catalytic cycle itself.

In the context of inorganic synthesis, its ability to form complexes can be used to control the concentration of free metal ions in solution, for example, in the preparation of electroplating solutions. chemicalbook.com There is emerging research on various forms of elemental phosphorus, such as violet phosphorus quantum dots, demonstrating catalytic activity for generating reactive oxygen species, but this is distinct from the molecular compound this compound. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography

X-ray crystallography is an indispensable tool for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for anhydrous tetrasodium (B8768297) hypophosphate or its decahydrate (B1171855) (Na₄P₂O₆·10H₂O) is not extensively detailed in readily available literature, structural analyses of closely related hypophosphate salts provide a clear understanding of the geometry of the hypophosphate anion (P₂O₆⁴⁻).

The crystal system and space group define the symmetry of a crystal lattice. For instance, the related compounds potassium hypodiphosphate octahydrate (K₄P₂O₆·8H₂O) and disodium (B8443419) dipotassium (B57713) hypodiphosphate octahydrate (Na₂K₂P₂O₆·8H₂O) are isostructural and crystallize in the orthorhombic space group Pbca researchgate.net. This indicates a high degree of symmetry in how the hypophosphate anions, alkali metal cations, and water molecules are arranged in the crystal lattice. Another related compound, ammonium (B1175870) hexathiohypodiphosphate dihydrate ((NH₄)₄P₂S₆·2H₂O), crystallizes in the monoclinic space group P2₁/c researchgate.net. The specific crystal system and space group for tetrasodium hypophosphate would require dedicated single-crystal X-ray diffraction analysis.

The structure of the hypophosphate anion is a key feature. It consists of two phosphorus atoms directly bonded to each other, with each phosphorus atom also bonded to three oxygen atoms. The anion has an ethane-like staggered conformation, which minimizes steric hindrance between the oxygen atoms of the two PO₃ groups researchgate.net.

Detailed structural information for the closely related dihydrogenhypophosphate anion, [H₂P₂O₆]²⁻, in disodium dihydrogenhypophosphate hexahydrate (Na₂H₂P₂O₆·6H₂O), reveals a symmetric, staggered structure. The key bond lengths and angles are summarized in the table below. The P-P bond is a defining characteristic of this anion wikipedia.org.

Interactive Data Table: Bond Distances and Angles in the [H₂P₂O₆]²⁻ Anion

| Parameter | Value |

|---|---|

| P-P Bond Length | 219 pm |

| P-O Bond Length | 151 pm |

| P-OH Bond Length | 159 pm |

Data sourced from structural analysis of Na₂H₂P₂O₆·6H₂O wikipedia.org

These values provide a reliable model for the geometry of the P₂O₆⁴⁻ anion in this compound, where the P-OH bonds would be replaced by P-O⁻ bonds, likely resulting in a slight shortening of these bond lengths due to delocalization of the negative charge.

This compound is known to form a decahydrate, Na₄P₂O₆·10H₂O wikipedia.org. The crystal structures of hydrated hypophosphate salts, such as K₄P₂O₆·8H₂O and Na₂K₂P₂O₆·8H₂O, are built up from discrete [P₂O₆]⁴⁻ anions, alkali-metal cations, and water molecules researchgate.net. The water molecules play a crucial role in the crystal structure, participating in the coordination sphere of the cations and forming extensive hydrogen-bonding networks.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational energy levels of molecules. These techniques are highly sensitive to the structure and bonding within the hypophosphate anion.

The vibrational modes of the [P₂O₆]⁴⁻ anion can be assigned based on its D₃d point group symmetry, assuming a staggered conformation. A study of K₄P₂O₆·8H₂O and Na₂K₂P₂O₆·8H₂O, which contain the [P₂O₆]⁴⁻ anion, has led to a proposed assignment of its fundamental vibrational modes observed in FT-IR and FT-Raman spectra researchgate.net. These assignments are detailed in the table below.

Interactive Data Table: Assignment of Vibrational Modes for the [P₂O₆]⁴⁻ Anion

| Vibrational Mode | Description | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |

|---|---|---|---|

| ν(P-P) | P-P stretching | ~350 | - |

| νs(PO₃) | Symmetric PO₃ stretching | ~980 | - |

| νas(PO₃) | Asymmetric PO₃ stretching | - | ~1100 |

| δs(PO₃) | Symmetric PO₃ deformation | ~550 | - |

| δas(PO₃) | Asymmetric PO₃ deformation | - | ~600 |

| ρ(PO₃) | PO₃ rocking | - | ~450 |

Data based on proposed assignments for K₄P₂O₆·8H₂O and Na₂K₂P₂O₆·8H₂O researchgate.net

The P-P stretching mode is a characteristic feature of the hypophosphate anion and is typically observed as a strong band in the Raman spectrum. The stretching and bending modes of the PO₃ groups provide further fingerprints for the identification of this anion.

Electron Diffraction Techniques for Three-Dimensional Structural Analysis

The crystal structure of anhydrous, nanocrystalline this compound (Na₄P₂O₆) has been determined using three-dimensional electron diffraction (3D-ED). rsc.orgrsc.org This advanced technique is particularly suited for analyzing materials that are difficult to crystallize into sizes suitable for conventional single-crystal X-ray diffraction.

The analysis revealed that anhydrous Na₄P₂O₆ crystallizes in the orthorhombic space group Pbca. The unit cell parameters were determined from the 3D electron diffraction data, providing a detailed model of the atomic arrangement in the crystal lattice. This structural solution is a critical step in understanding the material's properties, such as ionic conductivity. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | Na₄P₂O₆ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

Thermal Analysis (TGA-DSC) for Phase Transitions and Dehydration Processes

The thermal behavior of this compound decahydrate (Na₄P₂O₆·10H₂O) has been investigated using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC). These analyses provide information on phase transitions, dehydration events, and the thermal stability of the compound.

Thermogravimetric measurements show that the dehydration of Na₄P₂O₆·10H₂O begins just above room temperature. The process of water loss occurs in a single step, leading to the formation of the anhydrous Na₄P₂O₆ material. rsc.org The experimentally observed weight loss is approximately 40.6%, which corresponds closely to the theoretical calculated value of 41.9% for the complete removal of all ten water molecules. rsc.org

Following the complete dehydration, the resulting anhydrous this compound remains thermally stable up to approximately 500 °C, after which further decomposition may occur. rsc.org

| Analysis | Observation | Details |

|---|---|---|

| TGA-DSC | Dehydration Event | Single-step water loss starting just above room temperature |

| Mass Loss | ~40.6% (Experimental) vs. 41.9% (Calculated) | |

| Thermal Stability | Anhydrous form is stable up to ~500 °C |

Advanced Analytical Methodologies for Phosphorus Speciation

Ion Chromatography (IC) for Separation and Quantification

Ion chromatography (IC) is a powerful and widely used technique for the separation and quantification of various ionic species, including the different oxyanions of phosphorus. By employing suppressed conductivity detection, IC provides a robust method for analyzing hypophosphite, phosphite (B83602), and orthophosphate within a single analytical run. nih.gov

The foundation of a successful IC separation is the analytical column. For the speciation of phosphorus oxyanions, high-performance anion-exchange columns are utilized. These columns are typically packed with a stationary phase composed of polymer resins functionalized with quaternary ammonium (B1175870) groups. researchgate.net The separation mechanism relies on the differential affinity of the anionic phosphorus species for these positively charged functional groups.

Several specialized columns have been developed to achieve baseline separation of hypophosphite, phosphite, and orthophosphate from each other and from other common inorganic anions. Examples include:

Dionex IonPac™ AS17 and AS11: These are hydroxide-selective anion-exchange columns that utilize hydrophilic quaternary ammonium functional groups for separation. researchgate.netthermofisher.com The use of an electrolytically generated hydroxide (B78521) eluent gradient allows for the effective separation of a wide range of anions, including the sequential elution of hypophosphite, phosphite, and orthophosphate. researchgate.net

Shodex IC SI-52 4E: This column is also designed for anion analysis and has demonstrated improved separation of phosphate (B84403) and fluoride, while effectively resolving hypophosphite and phosphite. shodex.comshodexhplc.com

Vydac 300 IC 405: This column has been used in single-column ion chromatography with eluents containing p-hydroxybenzoic acid or p-aminobenzoic acid to achieve separation of hypophosphite, phosphite, and orthophosphate. nih.gov

The elution order in anion-exchange chromatography for these species is typically hypophosphite, followed by phosphite, and then orthophosphate, which corresponds to their increasing charge and affinity for the stationary phase. researchgate.net

The sensitivity of IC for phosphorus oxyanions is a key advantage. With modern suppressed conductivity detectors, low micromolar (µM) to nanomolar (nM) detection limits can be achieved. For instance, in the analysis of a complex geothermal water matrix, IC has been shown to resolve and quantify hypophosphite with high linearity and sensitivity. nih.gov

| Phosphorus Species | Estimated Detection Limit (3σ) |

|---|---|

| Hypophosphite | 0.83 µM |

| Phosphite | 0.39 µM |

| Orthophosphate | 0.35 µM |

Matrix effects can pose a significant challenge in the analysis of real-world samples. oup.com These effects arise from the influence of other components in the sample matrix on the analysis of the target analyte. researchgate.net In ion chromatography, common matrix interferences include:

High Concentrations of Co-eluting Ions: Environmental and industrial samples often contain high concentrations of anions like chloride, sulfate, and carbonate. oup.com These can overload the column, leading to peak broadening, peak shifting, and suppression of the analyte signal, which complicates quantification. thermofisher.com

Organic Compounds: Dissolved organic matter can foul the stationary phase of the column, reducing its efficiency and lifespan. thermofisher.com

Metal Cations: Certain metal ions, such as iron, can bind to the stationary phase or precipitate within the system, especially in the basic environment of the suppressor, leading to poor peak shape and loss of sensitivity. chromforum.org

Mitigation strategies for matrix effects include sample dilution, matrix elimination using solid-phase extraction (SPE) cartridges, or the use of advanced two-dimensional IC (2D-IC) techniques to better resolve the analyte of interest from the interfering matrix. thermofisher.comlcms.cz

Spectrophotometric Approaches for Phosphorus Quantification

Spectrophotometric methods are widely employed for phosphorus quantification due to their simplicity and cost-effectiveness. The most prevalent of these is the molybdenum blue method, which is traditionally used for the determination of orthophosphate. nih.govscispace.com

The standard molybdenum blue method involves the reaction of orthophosphate with an acidic molybdate (B1676688) reagent to form a yellow phosphomolybdate complex. lovibond.com This complex is then reduced by an agent like ascorbic acid or stannous chloride to form a stable, intensely colored "molybdenum blue" complex, the absorbance of which is measured spectrophotometrically. unl.eduwikipedia.org

A key modification of this method allows for the selective determination of hypophosphite in the presence of phosphate. This selectivity is achieved by carefully controlling the acidity of the reaction medium. datapdf.com Research has shown that at high acid normalities (e.g., 2.4N HCl), the formation of the phosphate-molybdate complex is suppressed, while the hypophosphite-molybdate complex still forms. datapdf.com This allows for the differentiation between the two species based on their reactivity under different conditions.

The molybdenum blue complexes formed by hypophosphite and phosphate also exhibit different spectral properties. datapdf.com

| Phosphorus Species | Optimal Acidity (HCl) | Absorbance Maximum (λmax) |

|---|---|---|

| Hypophosphite | 2.4 N | 400 mµ |

| Phosphate | 0.36 N | 670 mµ |

By performing the measurement at high acidity and a wavelength of 400 mµ, hypophosphite can be quantified with minimal interference from even a significant excess of phosphate. Subsequently, the total phosphorus can be determined after an oxidative digestion step that converts all species to orthophosphate, or the phosphate can be measured separately at lower acidity. datapdf.com

Principles and Applications of Molybdenum Blue and Vanadomolybdo-Phosphoric Acid Methods

The determination of phosphate, a common form of phosphorus, is frequently accomplished through colorimetric methods such as the Molybdenum Blue and Vanadomolybdo-Phosphoric Acid techniques. These methods are valued for their sensitivity and are widely applied in various fields, including environmental monitoring and materials analysis. moca.net.ua

The Molybdenum Blue method is based on the reaction of orthophosphate ions with a molybdate reagent in an acidic medium to form a phosphomolybdate complex. researchgate.net This complex is then reduced by an agent, such as ascorbic acid or potassium antimonyl tartrate, to produce a stable and intensely colored blue complex. dgtresearch.com The intensity of this blue color, which can be measured spectrophotometrically, is directly proportional to the concentration of phosphate in the sample. researchgate.net The maximum absorbance of this blue complex is typically measured at a wavelength of 870 nm. researchgate.net This method is highly sensitive and suitable for detecting low concentrations of phosphate. researchgate.net

The Vanadomolybdo-Phosphoric Acid method involves the reaction of orthophosphate with a mixed reagent containing ammonium molybdate and ammonium vanadate (B1173111) in an acidic solution. megadepot.comlibretexts.org This reaction forms a yellow-colored vanadomolybdo-phosphoric acid complex. libretexts.orgiorodeo.com The intensity of the yellow color is proportional to the phosphate concentration and can be determined using a colorimeter or spectrophotometer at wavelengths typically ranging from 400 to 470 nm. libretexts.orgiorodeo.com This method is noted for its simplicity and freedom from many interferences. ntis.gov

Applications for both methods are extensive, particularly in the analysis of water samples, including domestic and industrial wastewater, boiler water, and surface water. researchgate.netmegadepot.com They are also utilized in soil analysis to determine the amount of plant-available phosphorus. moca.net.ua

Table 1: Comparison of Molybdenum Blue and Vanadomolybdo-Phosphoric Acid Methods

| Feature | Molybdenum Blue Method | Vanadomolybdo-Phosphoric Acid Method |

| Principle | Formation of a phosphomolybdate complex, followed by reduction to a blue-colored complex. researchgate.net | Formation of a yellow-colored vanadomolybdo-phosphoric acid complex. libretexts.org |

| Reagents | Ammonium molybdate, sulfuric acid, ascorbic acid, potassium antimonyl tartrate. dgtresearch.com | Ammonium molybdate, ammonium vanadate, strong acid. libretexts.org |

| Final Color | Intense Blue. researchgate.net | Yellow. libretexts.org |

| Wavelength of Max. Absorbance | ~870 nm. researchgate.net | 400-470 nm. libretexts.org |

| Primary Applications | Determination of low concentrations of phosphate in environmental waters and soil extracts. moca.net.uaresearchgate.net | Analysis of phosphate in water, wastewater, and solid wastes. megadepot.comntis.gov |

Electrochemical Methods for Characterization of Ionic Conductivity

Electrochemical methods are powerful techniques for investigating the electrical properties of materials, particularly their ability to conduct ions. These methods are crucial in the development and characterization of solid-state electrolytes for applications such as batteries and sensors. uoz.ac.ir By applying an electrical stimulus and measuring the response, detailed information about charge transport mechanisms within a material can be obtained. uoz.ac.ir

Complex Impedance Spectroscopy (IS) in Solid-State Systems

Complex Impedance Spectroscopy (IS) is a non-destructive technique that measures the complex impedance of a material over a wide range of frequencies. uoz.ac.ir This method allows for the separation of different electrical processes occurring within a material, such as bulk conductivity, grain boundary effects, and electrode polarization. uoz.ac.ir

The principle of IS involves applying a small amplitude sinusoidal voltage to the material and measuring the resulting current. The impedance (Z) is a complex quantity that can be represented as Z = Z' - jZ'', where Z' is the real part and Z'' is the imaginary part. By plotting -Z'' versus Z' (a Nyquist plot), semicircular arcs are often observed for solid-state ionic conductors. researchgate.net Each semicircle can be attributed to a different component of the material's electrical response, which can be modeled using an equivalent circuit consisting of resistors and capacitors.

In solid-state systems, IS is used to determine the ionic conductivity of materials. The bulk resistance (Rp) of the material can be extracted from the intercept of the semicircle with the real axis of the Nyquist plot. researchgate.net The ionic conductivity (σ) can then be calculated using the formula σ = L / (Rp * A), where L is the thickness and A is the cross-sectional area of the sample. The temperature dependence of conductivity is often studied to determine the activation energy for ion hopping, providing insights into the conduction mechanism. researchgate.net

To account for the non-ideal behavior often observed in real systems, the ideal capacitor in the equivalent circuit is frequently replaced by a Constant Phase Element (CPE). uoz.ac.ir The CPE takes into account a distribution of relaxation times, providing a more accurate model for the electrical properties of heterogeneous materials. uoz.ac.ir

Table 2: Key Parameters from Complex Impedance Spectroscopy

| Parameter | Symbol | Information Derived |

| Bulk Resistance | Rp | Resistance of the interior of the material. Used to calculate bulk conductivity. researchgate.net |

| Bulk Capacitance | Cp | Capacitance associated with the bulk material. |

| Constant Phase Element | CPE | Represents a non-ideal capacitor, used to model depressed semicircles in the Nyquist plot, indicating a distribution of relaxation times. uoz.ac.ir |

| Activation Energy | Ea | The minimum energy required for an ion to hop from one site to another. Determined from the temperature dependence of conductivity. researchgate.net |

Lack of Publicly Available Theoretical and Computational Research on Tetrasodium (B8768297) Hypophosphate

Despite extensive searches for theoretical and computational chemistry investigations into tetrasodium hypophosphate, there is a significant lack of publicly available research on this specific compound. As a result, a detailed article covering the requested topics of Density Functional Theory (DFT) studies, quantum chemical calculations, and molecular dynamics simulations cannot be generated at this time.

Computational chemistry is a powerful tool for understanding the fundamental properties of chemical compounds. Techniques like Density Functional Theory (DFT) are used to investigate the electronic structure and predict molecular geometries and spectroscopic parameters. Quantum chemical calculations help in elucidating complex reaction mechanisms, including the identification of transition states and reaction pathways. Molecular dynamics simulations provide insights into the behavior of substances in condensed phases, such as in solution or as a solid.

However, for a specific compound like this compound, with the chemical formula Na₄P₂O₆, there is a notable absence of published studies in these areas. Searches for optimized molecular geometries, analyses of electron density and bonding, calculations of reaction energetics, and simulations of its behavior in a condensed phase have not yielded specific results for the hypophosphate anion ([P₂O₆]⁴⁻) or its tetrasodium salt.

It is important to distinguish hypophosphate from the more commonly studied "hypophosphite" ([H₂PO₂]⁻) and "phosphate" ([PO₄]³⁻) anions. A significant body of computational research exists for these other phosphorus oxyanions, but this information is not chemically applicable to hypophosphate due to differences in structure, bonding (including a direct phosphorus-phosphorus bond in hypophosphate), and oxidation state.

Without foundational data from dedicated computational studies on this compound, it is not possible to provide a scientifically accurate and detailed analysis for the following outlined sections:

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Condensed Phase Behavior

Generating content for these sections would require speculating on data that does not exist in the scientific literature, which would be misleading and scientifically unsound. Further research in the field of computational chemistry focusing on hypophosphates is needed before a comprehensive theoretical profile of tetrasodium (B8768297) hypophosphate can be compiled.

Applications in Materials Science and Chemical Engineering

Utilization in Electroactive Media for Surface Modification

There is currently no substantial research available to detail the utilization of tetrasodium (B8768297) hypophosphate in electroactive media for surface modification.

Mechanisms of Exfoliation Processes

Scientific literature does not provide specific information on the mechanisms of exfoliation processes involving tetrasodium hypophosphate.

Enhancement of Electrochemical Performance in Energy Storage Systems

There is a lack of documented evidence to support the role of this compound in enhancing the electrochemical performance of energy storage systems.

Role as Polymerization Catalysts and Stabilizers

The role of this compound as a polymerization catalyst or stabilizer is not well-documented in publicly available scientific research. While other phosphorus compounds are known to function in these capacities, specific data for this compound is not available.

Applications in Metal Surface Treatment and Electrodeposition

Specific applications of this compound in metal surface treatment and electrodeposition are not described in the current body of scientific literature. Related compounds, such as pyrophosphates and hypophosphites, are used in these fields, but this information is not directly applicable to this compound.

Development of Novel Binder Systems

There is no available research detailing the development of novel binder systems utilizing this compound.

Integration into Bio-based and Synthetic Polymer Composites

Information regarding the integration of this compound into bio-based and synthetic polymer composites is not present in the available scientific and technical literature.

Advanced Applications in Chemical Production Processes

Tetrasodium pyrophosphate (TSPP), a compound with the chemical formula Na₄P₂O₇, serves multifaceted roles in various industrial chemical production processes. atamanchemicals.com While it is widely recognized for its application in detergents, water treatment, and as a food additive, its utility extends to more specialized areas of chemical manufacturing where it functions as a critical process aid. vijen.inparichemicals.com Its efficacy in these advanced applications stems from its properties as a dispersing agent, sequestrant, buffering agent, and stabilizer. atamanchemicals.com

In the realm of polymer and materials synthesis, tetrasodium pyrophosphate is utilized for its ability to control the reaction environment. It acts as a dispersing agent in the manufacturing of ceramics, ensuring a uniform distribution of raw materials which leads to improved quality and consistency of the final product. atamanchemicals.com This role is crucial in preventing agglomeration and settling of particles in slurries, a critical factor in producing high-performance ceramic components.

Within the production of synthetic rubber and other polymers, TSPP is employed to manage the polymerization process. While not a direct catalyst, its function as a stabilizer and sequestrant is vital. It chelates metal ions that could otherwise interfere with the polymerization reaction, preventing premature termination or undesirable side reactions. atamanchemicals.com This sequestration capability ensures a more controlled and efficient polymerization, leading to polymers with the desired molecular weight and properties.

Tetrasodium pyrophosphate also finds application in the production of paints and coatings. It serves as a dispersing agent for pigments and fillers, contributing to the stability and uniformity of the formulation. atamanchemicals.com By preventing the settling of solid components, it ensures that the final product has consistent color and texture.

Furthermore, in the textile industry, TSPP is used in dyeing and bleaching processes. It enhances the uptake of dyes and stabilizes the dyeing solutions, leading to more vibrant and consistent coloration of fabrics. atamanchemicals.com Its role as a water softener is also critical in these processes, as it prevents the interference of hard water ions with the dyes and other processing chemicals. wordpress.com

In the context of fine chemical manufacturing, tetrasodium pyrophosphate can be used as a buffering agent to maintain a stable pH, which is often critical for optimizing reaction yields and minimizing the formation of byproducts. atamanchemicals.com Its ability to form complexes with metal ions is also leveraged in electroplating processes, where it helps to control the deposition of metals onto surfaces. wordpress.com

Properties of Tetrasodium Pyrophosphate:

| Property | Value |

| Chemical Formula | Na₄P₂O₇ |

| Molar Mass | 265.90 g/mol |

| Appearance | White crystalline powder or granules |

| Density | 2.534 g/cm³ |

| Melting Point | 988 °C (1,810 °F; 1,261 K) |

| Solubility in water | 2.61 g/100 mL (0 °C)6.7 g/100 mL (25 °C)42.2 g/100 mL (100 °C) |

| pH | Approximately 10.2 (1% solution) |

This table presents key physical and chemical properties of anhydrous tetrasodium pyrophosphate.

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing tetrasodium hypophosphate (Na₄P₂O₆·10H₂O) from red phosphorus, and how are critical parameters optimized?

- Methodology : Red phosphorus is oxidized using sodium chlorite (NaClO₂) in aqueous solution under controlled pH (initially acidic, adjusted to ~5.4–10). Decolorizing carbon removes impurities, followed by sequential filtration and recrystallization. Key steps include:

- Maintaining a slow reaction rate to avoid chlorine dioxide evolution .

- pH adjustment to precipitate disodium dihydrogen hypophosphate (Na₂H₂P₂O₆·6H₂O), which is then converted to this compound via NaOH addition .

- Yields: ~40 g of Na₄P₂O₆·10H₂O per batch, with purity confirmed via oxidation assays (e.g., iodic acid) and silver hypophosphate precipitation .

Q. How is infrared (IR) spectroscopy utilized to confirm the structure of this compound?

- Methodology : Anhydrous Na₄P₂O₆ is mulled in Nujol and analyzed using NaCl/KBr plates. IR spectra are compared to reference data (e.g., W.G. Palmer’s studies), focusing on the P–O–P bridging bond. The staggered conformation of the P₂O₆⁴⁻ ion is confirmed by spectral similarities to dithionate (S₂O₆²⁻), supporting a P–P bond-free structure .

Q. What are common impurities in this compound synthesis, and how are they removed?

- Impurities : Phosphates (e.g., NaH₂PO₄) and residual chlorite/byproducts.

- Removal Techniques :

- Decolorizing carbon adsorbs organic impurities .

- pH-controlled precipitation (pH 5.4) isolates Na₂H₂P₂O₆·6H₂O, while phosphates remain insoluble .

- Boiling the solution dissolves Na₂H₂P₂O₆, leaving impurities as coagulated precipitates .

Advanced Research Questions

Q. How does this compound function as a reducing agent in electroless copper plating, and what parameters influence plating efficiency?

- Mechanism : Sodium hypophosphate reduces Cu²⁺ ions to metallic copper in alkaline conditions.

- Key Parameters :

- Temperature (70–80°C optimal for reducing power) .

- pH (>10) to stabilize the hypophosphate ion .

- Competing reductants (e.g., formaldehyde) may require kinetic studies to optimize selectivity .

Q. What challenges arise in quantifying hypophosphate in biological or composite matrices, and how are they addressed?

- Analytical Challenges : Hypophosphate degradation under acidic conditions and interference from phosphates.

- Solutions :

- Nitric acid digestion preserves hypophosphate integrity in tissue samples, unlike hydrochloric acid or sodium hypophosphate-based methods .

- Ion-pair chromatography with UV detection separates hypophosphate from ortho-/pyrophosphates .

Q. How can this compound derivatives (e.g., dicyclohexyl aluminium hypophosphate) enhance flame retardancy in bio-based polymers?

- Methodology :

- Synthesize derivatives via ligand substitution (e.g., reacting Na₄P₂O₆ with AlCl₃).

- Evaluate flame retardancy using thermogravimetry (TGA) and vertical burning tests.

- DAH (dicyclohexyl aluminium hypophosphate) reduces peak heat release rates by 30% in polyurethane foams compared to commercial analogues .

Q. What discrepancies exist in hypophosphate nomenclature across literature, and how can researchers ensure accurate identification?

- Issue : Mislabeling of "hypophosphate" as pyrophosphate (P₂O₇⁴⁻) in food science studies, leading to data misinterpretation .

- Verification : Cross-validate via:

- Oxidation assays (hypophosphate yields H₃PO₄ with HIO₃, unlike pyrophosphate) .

- X-ray diffraction to confirm P₂O₆⁴⁻ anion geometry .

Methodological Comparison Tables

| Synthesis Parameter | Optimal Condition | Effect on Yield | Reference |

|---|---|---|---|

| Reaction pH | 5.4 (disodium salt) → 10 (tetrasodium) | Maximizes selective precipitation | |

| Sodium Chlorite Addition Rate | Slow (prevents ClO₂ evolution) | Reduces side reactions | |

| Recrystallization Solvent | Water (70–80°C) | Enhances purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.